Hydrofuramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

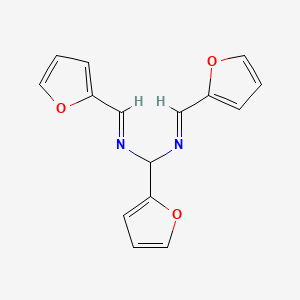

Hydrofuramide is a crystalline solid with the chemical formula C15H12N2O3 and a molar mass of 268.272 g/mol . It is a condensation product of three molar equivalents of furfural with two molar equivalents of ammonia . The molecule can be described as a diimine with three pendant furanyl rings . This compound has a melting point of 118-119°C and is known for its versatility in various applications, including rubber additives, pharmaceutical intermediates, preservatives, and rodenticides .

Preparation Methods

Hydrofuramide was first prepared in 1960 by Kapur via the reaction of furfural with aqueous ammonia in a chilled ethanol solution . The synthetic route involves the condensation of three molar equivalents of furfural with two molar equivalents of ammonia, resulting in the formation of this compound . Industrial production methods typically follow similar reaction conditions, ensuring the crystalline solid is obtained with high purity .

Chemical Reactions Analysis

Hydrofuramide undergoes various chemical reactions, including reduction and hydrogenation . The reactive imine double bonds of this compound are easily reduced. For instance, reduction with aqueous sodium borohydride yields N,N-bisfurfuryl-2-furylmethanediamine , which is useful as an antihypertensive drug compound . Catalytic hydrogenation of this compound with Raney nickel in the presence of ammonia in ethanol yields mixtures of furfurylamine and difurfurylamine . Hydrogenation in acetic acid-ethanol, employing platinum oxide catalyst, yields the tertiary amine tri-furfurylamine after neutralization . Furthermore, lithium aluminium hydride reduction of this compound yields furfurin , a tetracyclic compound .

Scientific Research Applications

Hydrofuramide has diverse applications in scientific research. In chemistry, it is used as a reagent in various synthetic pathways . In biology and medicine, this compound derivatives have shown potential as antihypertensive agents . The compound is also utilized in the rubber industry as a vulcanization accelerator, enhancing the rate of vulcanization of styrene-butadiene rubber and natural rubber . Additionally, this compound has been found to be selectively toxic to rats, making it an effective rodenticide .

Mechanism of Action

The mechanism of action of hydrofuramide involves its reactive imine double bonds, which are susceptible to reduction and hydrogenation . These reactions lead to the formation of various amine derivatives, which exert their effects through different molecular targets and pathways . For example, the reduction product N,N-bisfurfuryl-2-furylmethanediamine acts as an antihypertensive agent by interacting with specific receptors involved in blood pressure regulation .

Comparison with Similar Compounds

Hydrofuramide can be compared with other similar compounds such as furfurylamine , difurfurylamine , and tri-furfurylamine . These compounds share similar structural features, such as the presence of furanyl rings, but differ in their functional groups and reactivity . This compound’s uniqueness lies in its diimine structure with three pendant furanyl rings, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No. |

494-47-3 |

|---|---|

Molecular Formula |

C15H12N2O3 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

1-(furan-2-yl)-N-[furan-2-yl-(furan-2-ylmethylideneamino)methyl]methanimine |

InChI |

InChI=1S/C15H12N2O3/c1-4-12(18-7-1)10-16-15(14-6-3-9-20-14)17-11-13-5-2-8-19-13/h1-11,15H |

InChI Key |

CYGDSXFTXXFMNI-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C=NC(C2=CC=CO2)N=CC3=CC=CO3 |

Isomeric SMILES |

C1=COC(=C1)/C=N/C(/N=C/C2=CC=CO2)C3=CC=CO3 |

Canonical SMILES |

C1=COC(=C1)C=NC(C2=CC=CO2)N=CC3=CC=CO3 |

Key on ui other cas no. |

1238184-07-0 494-47-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.